molecular formula C10H17NO4S B13538874 3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid CAS No. 2825005-41-0

3-[(Tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylicacid

Cat. No.: B13538874
CAS No.: 2825005-41-0
M. Wt: 247.31 g/mol
InChI Key: FSURETQMDPWFTN-UHFFFAOYSA-N
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Description

3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can replace the Boc group with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to an amine through nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, which protonates the carbonyl oxygen and facilitates cleavage of the tert-butyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(tert-butoxy)carbonyl]-1,3-thiazinane-2-carboxylic acid is unique due to its specific structure, which includes a thiazinane ring. This structure imparts distinct chemical properties and reactivity compared to other Boc-protected compounds, making it valuable in specialized synthetic applications.

Properties

CAS No.

2825005-41-0

Molecular Formula

C10H17NO4S

Molecular Weight

247.31 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazinane-2-carboxylic acid

InChI

InChI=1S/C10H17NO4S/c1-10(2,3)15-9(14)11-5-4-6-16-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)

InChI Key

FSURETQMDPWFTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCSC1C(=O)O

Origin of Product

United States

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